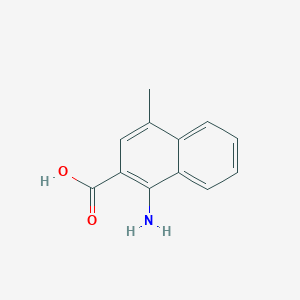

1-Amino-4-methyl-2-naphthoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-amino-4-methylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)11(13)9-5-3-2-4-8(7)9/h2-6H,13H2,1H3,(H,14,15) |

InChI Key |

BTFSTHXCVCFSMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=CC=CC=C12)N)C(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving 1 Amino 4 Methyl 2 Naphthoic Acid

Mechanistic Investigations of Substitution Reactions on the Naphthyl Core

Substitution reactions on the naphthalene (B1677914) nucleus can proceed through either electrophilic or nucleophilic pathways, depending on the nature of the attacking reagent and the electronic properties of the substituted ring system.

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic compounds, involving the replacement of an atom, typically hydrogen, with an electrophile. wikipedia.org The reaction generally proceeds via a two-step mechanism:

Attack by the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. masterorganicchemistry.comlibretexts.org

The regioselectivity of the substitution is heavily influenced by the existing substituents on the ring. wikipedia.org For 1-Amino-4-methyl-2-naphthoic acid:

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director, donating electron density via an inductive effect.

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director, as it withdraws electron density from the ring.

The combined effect of these groups makes the naphthalene ring system highly polarized. The amino and methyl groups strongly activate the ring they are attached to (the "substituted ring"), making it significantly more nucleophilic than the second, unsubstituted ring. Electrophilic attack will preferentially occur on the substituted ring. Within this ring, the powerful ortho, para-directing influence of the amino group at position 1 and the methyl group at position 4 will direct incoming electrophiles. However, the positions ortho and para to the amino group are already occupied (position 2 by the carboxyl group, position 8a, and position 4 by the methyl group). The position ortho to the methyl group (position 3) is a likely site for substitution. The final outcome can be difficult to predict and is often determined experimentally. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is contrary to the typical behavior of electron-rich aromatic rings and requires the presence of strong electron-withdrawing groups to make the ring electrophilic enough to be attacked by a nucleophile. masterorganicchemistry.compressbooks.pub The reaction typically proceeds through a two-step addition-elimination mechanism:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org This is the rate-determining step.

Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For an SNAr reaction to occur on this compound, a suitable leaving group (like a halide) would need to be present on the ring. The reaction is favored by electron-withdrawing substituents positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex. pressbooks.publibretexts.org In the case of this compound, the presence of the electron-donating amino and methyl groups deactivates the ring towards nucleophilic attack. Conversely, the carboxylic acid group is electron-withdrawing. Therefore, SNAr is generally unfavorable on this molecule. The reaction would only be plausible if a strong leaving group were present and the electron-donating character of the amino group was suppressed, for example, by protonation in a highly acidic medium.

Reaction Kinetics and Thermodynamic Studies of Derivatization Processes

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations. For derivatives of naphthoic acid, such as those found in heavy crude oils (naphthenic acids), catalytic decarboxylation is a key transformation process.

Kinetic studies on the decarboxylation of naphthenic acids over HZSM-5 zeolite catalysts have shown that the reaction rate is highly dependent on temperature. mdpi.com As the temperature increases, the efficiency of acid removal also increases. For instance, treating crude oil with the catalyst for four hours resulted in a significant decrease in the Total Acid Number (TAN), with the final TAN being much lower at 300°C compared to 250°C. mdpi.com This indicates a higher reaction rate at elevated temperatures.

Similarly, research into catalysts for removing naphthenic acids has identified that more-oxidative metal oxide catalysts, such as Ag₂O, exhibit high activity. doe.gov At 300°C, Ag₂O achieved a 93.9% conversion of naphthoic acid, demonstrating effective catalytic decarboxylation. doe.gov The kinetics of these processes were evaluated using methods like IR adsorption and monitoring the Total Acid Number and oil viscosity. doe.gov

| Temperature (°C) | Final Total Acid Number (mg KOH/g) | Acid Removal Efficiency |

|---|---|---|

| 250 | 1.24 | 81.2% |

| 270 | 0.39 | 94.0% |

| 300 | 0.17 | 97.4% |

Enzymatic and Catalytic Mechanisms in Naphthoic Acid Transformations

Both enzymes and synthetic catalysts can facilitate the transformation of naphthoic acid and its analogues.

Enzymatic Mechanisms: Microorganisms have evolved diverse pathways to degrade aromatic compounds. The fungus Cunninghamella elegans metabolizes 1- and 2-methylnaphthalene (B46627) by first oxidizing the methyl group to form 1- and 2-hydroxymethylnaphthalene, respectively, which are then further oxidized to the corresponding naphthoic acids. nih.gov This initial hydroxylation is catalyzed by a monooxygenase enzyme. nih.gov In anaerobic degradation by sulfate-reducing bacteria, the transformation of 2-methylnaphthalene also proceeds to a central metabolite, 2-naphthoic acid. nih.govethz.ch This process begins with the addition of fumarate (B1241708) to the methyl group, followed by a series of β-oxidation steps to form the carboxylic acid. nih.gov

Catalytic Mechanisms: The catalytic decarboxylation of naphthenic acids over solid acid catalysts like HZSM-5 zeolite involves both Brønsted and Lewis acid sites. mdpi.com The mechanism proceeds as follows:

The oxygen atoms of the carboxylic acid group, which have a partial negative charge, interact with the acid centers of the catalyst.

Brønsted acid sites donate protons to the oxygen atoms, while Lewis acid sites, having empty orbitals, also coordinate with the acid.

This interaction facilitates the cleavage of the C-C bond between the carboxyl group and the aromatic ring, releasing carbon dioxide (CO₂) and a hydrocarbon. mdpi.com

Theoretical studies on decarboxylation mechanisms suggest that different pathways can predominate depending on the catalyst used. doe.gov For instance, with transition metals like Cu(II), a radical pathway is likely, whereas with base metals, a concerted pathway involving nucleophilic attack may be more rational. doe.gov

Degradation Pathways and Metabolite Identification of Naphthoic Acid Analogues

The biodegradation of naphthalene and its derivatives has been studied extensively, providing a model for the potential degradation of this compound.

In many bacteria, the degradation of 2-methylnaphthalene involves two primary routes. nih.gov One pathway involves hydroxylation of the aromatic ring, leading to methylcatechol, which is then channeled into central metabolism. nih.gov A second, "detoxification" pathway involves the oxidation of the methyl group to form 2-naphthoic acid, which is then excreted. nih.gov

A more complete anaerobic degradation pathway for naphthalene starts with carboxylation to 2-naphthoic acid. researchgate.net This is followed by activation to its CoA ester, 2-naphthoyl-CoA. researchgate.net The aromatic ring system is then sequentially reduced and cleaved to enter central metabolic pathways. nih.govresearchgate.net

The fungus Cunninghamella elegans is known to produce several metabolites from methylnaphthalenes. nih.gov These provide a template for predicting the metabolites of aminonaphthoic acids.

| Parent Compound | Identified Metabolite |

|---|---|

| 1-Methylnaphthalene | 1-Hydroxymethylnaphthalene |

| 1-Naphthoic acid | |

| 5-Hydroxy-1-naphthoic acid | |

| Phenolic derivatives of 1-methylnaphthalene | |

| 2-Methylnaphthalene | 2-Hydroxymethylnaphthalene |

| 2-Naphthoic acid | |

| 5-Hydroxy-2-naphthoic acid | |

| 6-Hydroxy-2-naphthoic acid | |

| Phenolic derivatives of 2-methylnaphthalene |

Based on these analogue studies, a plausible degradation pathway for this compound would likely involve hydroxylation of the methyl group, further oxidation, and potential hydroxylation of the aromatic rings, followed by ring cleavage. The presence of the amino group could also lead to specific metabolites through deamination or N-oxidation reactions.

Intramolecular Cyclization and Rearrangement Mechanisms in Aminonaphthoic Acid Systems

The functional groups present in this compound allow for the possibility of intramolecular reactions, leading to new cyclic structures.

Intramolecular Cyclization: The amino group and the carboxylic acid group are positioned ortho to each other on the naphthalene ring. This arrangement is conducive to intramolecular cyclization via a condensation reaction. Upon heating or treatment with a dehydrating agent, the nucleophilic amino group can attack the electrophilic carbonyl carbon of the carboxylic acid. The subsequent loss of a water molecule would result in the formation of a stable, six-membered lactam ring fused to the naphthalene system.

Rearrangement Mechanisms: While specific rearrangement reactions for this compound are not widely documented, its structure lends itself to several classical organic rearrangements if converted to suitable precursors.

Beckmann Rearrangement: If the carboxylic acid were converted to a ketone, its corresponding oxime could undergo an acid-catalyzed Beckmann rearrangement to yield a substituted amide. wikipedia.org The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.org

Curtius Rearrangement: Conversion of the carboxylic acid to an acyl azide, followed by heating, would initiate a Curtius rearrangement. This involves the loss of nitrogen gas and migration of the naphthyl group to form an isocyanate, which can be subsequently hydrolyzed to a different amine.

α-Ketol Rearrangement: This type of rearrangement involves the 1,2-shift of an alkyl or aryl group in an α-hydroxy ketone or imine. beilstein-journals.org While not directly applicable, derivatives of this compound that contain these functional arrangements could undergo such transformations to expand or contract adjacent ring systems. beilstein-journals.org

These potential reactions highlight the synthetic versatility of the aminonaphthoic acid scaffold for creating more complex heterocyclic systems.

Computational Chemistry and Theoretical Studies of 1 Amino 4 Methyl 2 Naphthoic Acid Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and chemical reactivity of molecules. These calculations provide a detailed picture of the electron distribution and orbital energies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. researchgate.net

For analogues of 1-Amino-4-methyl-2-naphthoic acid, such as o-Amino naphthoic acid and o-Methyl naphthoic acid, the HOMO-LUMO gaps have been calculated. These values provide a comparative measure of their chemical reactivity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| o-Amino naphthoic acid | -1.35E+02 | -3.83E+01 | 5.779 |

| o-Methyl naphthoic acid | -1.24E+02 | -7.59E+01 | 9.171 |

The distribution of electron density in a molecule is fundamental to understanding its reactivity. Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netthaiscience.info The MEP map displays regions of positive and negative electrostatic potential, which are indicative of the molecule's reactive behavior. chemrxiv.org

In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For analogues of this compound, the MEP would likely show a high electron density around the carboxylic acid and amino groups, indicating these as potential sites for interaction.

Several global reactivity descriptors can be derived from the HOMO and LUMO energies to quantify the chemical reactivity of a molecule. These include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Electronegativity (χ) represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. thaiscience.info

These parameters for naphthoic acid analogues provide a quantitative basis for comparing their reactivity. researchgate.net

| Compound | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|

| o-Amino naphthoic acid | 2.8895 | -86.65 | 1297.8 |

| o-Methyl naphthoic acid | 4.5855 | -99.95 | 1089.8 |

Conformational Analysis and Rotational Barrier Studies

The three-dimensional structure of a molecule significantly influences its physical and biological properties. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For analogues of this compound, the rotation of the carboxylic acid and amino groups relative to the naphthalene (B1677914) ring is of particular interest.

Computational studies can determine the rotational barriers and identify the most stable conformers. The effect of substituents on the rotational barriers can be investigated by correlating calculated energy profiles with changes in geometric parameters such as bond lengths and dihedral angles. researchgate.net

Quantitative Structure-Reactivity and Structure-Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity and Structure-Property Relationships (QSRR/QSPR) are computational models that correlate the chemical structure of a series of compounds with their reactivity or physical properties. By identifying key molecular descriptors that influence a particular outcome, these models can be used to predict the properties of new, un-synthesized molecules. For analogues of this compound, QSRR/QSPR studies could be employed to predict their reactivity, solubility, or other relevant properties based on calculated electronic and structural parameters. researchgate.net

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as an analogue of this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their predicted binding affinity.

Research on derivatives of naphthoic acid and related naphthalene structures has demonstrated the utility of molecular docking in identifying potential therapeutic agents. For instance, studies on 2-naphthoic acid analogues have been conducted to explore their potential as antagonists for specific receptors. In one such study, a series of 2-naphthoic acid derivatives were docked into the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory responses. The docking studies revealed key interactions between the naphthoic acid scaffold and the receptor, guiding the design of more potent antagonists.

In a different context, molecular docking has been employed to investigate the interaction of amino acid-naphthalene scaffolds with bacterial proteins, highlighting their potential as antimicrobial agents. For example, a molecular docking study of naphthalene derivatives with bacterial RecA, a protein essential for DNA repair, suggested that these compounds could act as potent inhibitors by binding effectively to the active site.

The binding affinity, often expressed as the binding energy (in kcal/mol), is a key metric derived from molecular docking simulations. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and its target. The following table summarizes binding affinity data from molecular docking studies of various naphthalene-based compounds with their respective biological targets.

Table 1: Predicted Binding Affinities of Naphthalene Derivatives to Biological Targets

| Compound/Analogue Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Naphthalene-amino acid conjugate (Met derivative) | Bacterial RecA | -7.1 |

| Naphthalene-amino acid conjugate (Phe derivative) | Bacterial RecA | Not specified |

| Naphthalene-amino acid conjugate (Lys derivative) | Bacterial RecA | Not specified |

| Naphthalene-amino acid conjugate (Ser derivative) | Bacterial RecA | Not specified |

| Naphthalene-amino acid conjugate (Tyr derivative) | Bacterial RecA | Not specified |

| 1,3-diaryl-1H-naphtho[1,2-e] ajpchem.orgoxazine (Compound 4c) | Cyclooxygenase-2 (COX-2) | -38.53 (MM-GBSA) |

| 1,3-diaryl-1H-naphtho[1,2-e] ajpchem.orgoxazine (Compound 4h) | Cyclooxygenase-2 (COX-2) | -35.81 (MM-GBSA) |

| 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e] ajpchem.orgoxazine (Compound 5f) | Acetylcholinesterase (AChE) | -48.04 (MM-GBSA) |

It is important to note that while these studies were not performed on this compound itself, the findings for its analogues demonstrate the potential of this class of compounds to interact with various biological targets and underscore the power of molecular docking in predicting these interactions.

Crystal Structure Prediction Utilizing Computational Methodologies

The prediction of a molecule's crystal structure from its chemical diagram is a significant challenge in computational chemistry, with profound implications for materials science and pharmaceutical development. The arrangement of molecules in a crystal, known as polymorphism, can significantly affect the physical properties of a solid, such as its solubility, stability, and melting point.

Computational crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements, or polymorphs, for a given molecule. These methods typically involve a systematic search of possible crystal structures, followed by an energy ranking to identify the most thermodynamically stable forms. This process often utilizes force fields for initial searches and more accurate quantum mechanical methods, such as Density Functional Theory (DFT), for final energy calculations.

The following table presents a conceptual representation of the types of data that can be obtained from computational crystal structure prediction and analysis for a naphthoic acid derivative.

Table 2: Illustrative Data from Computational Crystal Structure Analysis of a Naphthoic Acid Analogue

| Parameter | Description | Illustrative Value |

|---|---|---|

| Space Group | The symmetry group of the crystal lattice. | P2₁/c |

| Cell Parameters (a, b, c, β) | The dimensions and angle of the unit cell. | a = 8.5 Å, b = 6.2 Å, c = 15.1 Å, β = 98° |

| Lattice Energy | The calculated energy of the crystal lattice. | -120 kJ/mol |

| Dominant Intermolecular Interactions | The primary forces holding the crystal together. | Hydrogen bonding, π-π stacking |

| Predicted Polymorphs | The number of low-energy crystal structures found. | 3 within 5 kJ/mol of the global minimum |

The computational prediction of crystal structures is a rapidly advancing field. Although it remains a complex endeavor, its application to analogues of this compound can provide valuable information about their solid-state properties, aiding in the development of new materials and pharmaceuticals.

Advanced Spectroscopic and Analytical Characterization of 1 Amino 4 Methyl 2 Naphthoic Acid

Vibrational Spectroscopy Applications (Fourier Transform Infrared, Raman)

The spectrum of 1-Amino-4-methyl-2-naphthoic acid is characterized by distinct bands corresponding to its constituent parts: the aminonaphthyl core, the carboxylic acid group, and the methyl substituent.

N-H Vibrations: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often broad in the IR spectrum due to hydrogen bonding.

O-H and C=O Vibrations: The carboxylic acid group (-COOH) is readily identified by a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching bands. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. Dimerization through hydrogen bonding can shift this peak to a lower wavenumber.

C-H Vibrations: Aromatic C-H stretching vibrations of the naphthalene (B1677914) ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl (-CH₃) group appears just below 3000 cm⁻¹. niscpr.res.in

Naphthalene Ring Vibrations: The carbon-carbon stretching vibrations within the fused aromatic rings produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent in the lower frequency "fingerprint" region (below 1000 cm⁻¹), and their positions are sensitive to the substitution pattern of the naphthalene ring. niscpr.res.inresearchgate.net

Detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of each observed band to a specific molecular motion. nih.govresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3500 | FTIR, Raman |

| Broad O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | FTIR |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2980 | FTIR, Raman |

| C=O Stretch | Carboxylic Acid (-COOH) | 1680 - 1710 | FTIR |

| C=C Ring Stretch | Naphthalene Ring | 1400 - 1650 | FTIR, Raman |

| N-H Bend | Amino (-NH₂) | 1550 - 1650 | FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H NMR), Carbon-¹³ (¹³C NMR), and Heteronuclear NMR Studies

The ¹H and ¹³C NMR spectra of this compound provide a complete map of its proton and carbon framework. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the carboxylic acid group.

¹H NMR Spectrum: The spectrum is expected to show distinct signals for the different types of protons. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield chemical shift, typically between 10-13 ppm. princeton.edu The protons of the amino group would also produce a broad signal. The aromatic protons on the naphthalene ring would resonate in the range of 7.0-8.5 ppm, with their exact shifts and coupling patterns (doublets, triplets) determined by their position relative to the substituents. The methyl group protons would appear as a sharp singlet in the upfield region, likely around 2.5 ppm. chemicalbook.comchemicalbook.com

¹³C NMR Spectrum: The ¹³C NMR spectrum would display twelve distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. acs.org The ten carbons of the naphthalene ring would resonate in the aromatic region (approximately 110-150 ppm), with their specific shifts dictated by the electronic effects of the attached functional groups. The methyl carbon would give a signal in the aliphatic region, typically between 20-30 ppm. bmrb.io

Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate directly bonded proton and carbon atoms, confirming assignments made from the 1D spectra.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -COOH | Carboxylic Acid | 10.0 - 13.0 | Broad Singlet |

| Ar-H | Naphthalene Ring | 7.0 - 8.5 | Multiplets |

| -NH₂ | Amino | Variable (Broad) | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -C OOH | Carboxylic Acid | 170 - 180 |

| Ar-C | Naphthalene Ring | 110 - 150 |

Advanced 2D NMR Techniques and Solid-State NMR Investigations

For unambiguous structural assignment, especially for complex substitution patterns, advanced 2D NMR experiments are indispensable.

2D NMR Techniques: Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other on the naphthalene ring. youtube.com Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. princeton.edu For instance, an HMBC experiment would show a correlation between the methyl protons and the C4, C3, and C5 carbons of the naphthalene ring, as well as the carboxylic carbon, definitively placing the methyl and carboxyl groups relative to each other. princeton.eduyoutube.com

Solid-State NMR (ssNMR): While solution NMR provides data on molecules in a dynamic state, ssNMR offers insights into the structure and dynamics of molecules in their solid, crystalline form. youtube.com This technique is crucial for studying polymorphism (the existence of multiple crystal forms) and for characterizing intermolecular interactions, such as the hydrogen-bonding network between the amino and carboxylic acid groups of adjacent molecules. acs.orgnih.gov By measuring parameters like chemical shift anisotropy and dipolar couplings, ssNMR can provide information on molecular conformation and packing that is not accessible in solution. nih.gov

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (molecular formula: C₁₂H₁₁NO₂), the calculated monoisotopic mass is 201.0790 Da.

High-Resolution Accurate Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental composition. nih.gov For this compound, an HRMS measurement of the molecular ion peak would confirm the C₁₂H₁₁NO₂ formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Upon ionization, the molecular ion can undergo fragmentation. The analysis of these fragments provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways are expected:

Loss of a hydroxyl radical (-•OH): Resulting in a fragment at [M-17]⁺.

Loss of water (-H₂O): From the carboxylic acid group, leading to a fragment at [M-18]⁺.

Loss of carbon monoxide (-CO): Following the loss of water, a common fragmentation for carboxylic acids, giving a fragment at [M-46]⁺. ntu.edu.sg

Loss of the carboxyl group (-•COOH): Leading to a fragment at [M-45]⁺. libretexts.org

Loss of ammonia (B1221849) (-NH₃): A potential fragmentation from the amino group, resulting in a fragment at [M-17]⁺. nih.gov

The relative abundance of these fragment ions helps to piece together the molecular structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Loss | Predicted m/z | Notes |

|---|---|---|---|

| [C₁₂H₁₁NO₂]⁺ | - | 201.0790 | Molecular Ion (M⁺) |

| [C₁₂H₁₀NO]⁺ | •OH | 184.0757 | Loss of hydroxyl radical |

| [C₁₂H₉NO]⁺ | H₂O | 183.0684 | Loss of water |

| [C₁₁H₁₀N]⁺ | •COOH | 156.0808 | Loss of carboxyl radical |

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides the definitive structure in solution and MS confirms the molecular formula and connectivity, X-ray diffraction (XRD) analysis of a single crystal provides the unambiguous three-dimensional structure of a molecule in the solid state. nih.gov This technique yields precise atomic coordinates, bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal XRD study would reveal:

Molecular Conformation: The planarity of the naphthalene ring system and the orientation of the amino, methyl, and carboxylic acid substituents relative to the ring. Distortions from planarity due to steric hindrance between adjacent substituents would be precisely quantified. nih.gov

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This includes determining the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. researchgate.netroyalsocietypublishing.org

Intermolecular Interactions: Crucially, XRD analysis would map out the network of hydrogen bonds. It would show how the amino group of one molecule acts as a hydrogen bond donor to the carboxylic acid oxygen of a neighboring molecule, and how the carboxylic acid's hydroxyl group donates a hydrogen bond, likely forming dimers or extended chains. These interactions govern the physical properties of the solid material.

Although a specific crystal structure for this compound is not publicly available, data from related naphthalene structures provide a basis for what to expect. nih.govresearchgate.net

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The geometry of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | ~8.5 |

| b (Å) | Unit cell dimension. | ~6.0 |

| c (Å) | Unit cell dimension. | ~15.0 |

| β (°) | Unit cell angle. | ~95 |

| V (ų) | Volume of the unit cell. | ~760 |

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1-methylnaphthalene |

| 2-methylnaphthalene (B46627) |

| 1-hydroxy-2-naphthoic acid |

Single-Crystal X-ray Diffraction

No published single-crystal X-ray diffraction data for this compound could be located. Therefore, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters remains undetermined from this technique. While studies have been conducted on related naphthalene derivatives repec.orggoogle.comresearchgate.net, this specific data is not transferable to the target compound.

Powder X-ray Diffraction (PXRD) and Crystallinity Studies

There are no specific Powder X-ray Diffraction (PXRD) patterns or dedicated crystallinity studies available for this compound in the reviewed literature. Such analysis would be essential to understand the bulk crystalline properties of the material, but this information has not been publicly reported.

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Detailed thermal analysis of this compound using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) has not been reported. Consequently, key thermal properties such as its melting point, decomposition temperature, and thermal stability are not documented in the available scientific literature. Studies on related amino acid derivatives of 1,4-naphthoquinone (B94277) have noted the determination of melting points and weight loss, but this does not apply to the specific title compound researchgate.net.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, LC-MS, GPC)

No specific High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gel Permeation Chromatography (GPC) methods developed for the purity assessment or analysis of this compound have been published. While general methods for related structures like naphthoic acids and aminonaphthalenes exist, optimized and validated conditions for this particular compound are not available.

Microscopic Techniques for Morphological and Surface Characterization (e.g., Scanning Electron Microscopy)

A search for morphological or surface characterization of this compound using Scanning Electron Microscopy (SEM) or other microscopic techniques did not yield any specific results. Therefore, no images or descriptive data on its particle shape, size, or surface texture are available.

Functional Material Applications and Derivatives of 1 Amino 4 Methyl 2 Naphthoic Acid

Optical and Photophysical Applications

The extended π-conjugated system of the naphthalene (B1677914) core in 1-amino-4-methyl-2-naphthoic acid and its derivatives is central to their interesting optical and photophysical properties. These properties are being actively explored for applications in fluorescence, nonlinear optics, and photoresponsive systems.

Investigation of Fluorescence Properties and Fluorophore Development

Derivatives of naphthoic acid are recognized for their fluorescent properties, making them suitable for use as fluorescent probes and in the development of fluorophores. The fluorescence behavior is highly dependent on the nature and position of substituents on the naphthalene ring, as well as the surrounding solvent environment. For instance, amino-substituted 1,8-naphthalimides are known to exhibit yellow-green fluorescence. researchgate.net

The synthesis of naphthoic acid derivatives has been explored to create fluorescent probes for specific applications, such as the detection of advanced glycation end-products (AGEs), which are implicated in numerous diseases. nih.gov In one study, 1-(naphthalen-1-yl)propane-1,2-dione, a naphthoic acid derivative, was developed as a fluorescent probe for the high-throughput screening of AGEs breakers. nih.gov

Furthermore, research into Schiff bases derived from aminonaphthalene has demonstrated their potential as fluorescent materials. A study on 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol showed that the compound exhibits fluorescence with a notable quantum yield. epa.gov The solvatochromic nature of these compounds, where the fluorescence properties are influenced by the polarity of the solvent, adds to their versatility.

| Compound/Derivative | Application/Property | Key Finding |

| Naphthoic acid derivatives | Fluorescent probes | Enabled simple and rapid detection of advanced glycation end-products (AGEs) breakers. nih.gov |

| 1-(Naphthalen-1-yl)propane-1,2-dione | Fluorescent probe for AGEs breakers | Suitable for high-throughput screening assays. nih.gov |

| 2-(((5-Aminonaphthalen-1-yl)imino)methyl)phenol | Fluorescent material | Exhibited a fluorescence quantum yield of 0.21. epa.gov |

| Amino-substituted 1,8-naphthalimides | Fluorescent dyes | Typically exhibit green fluorescence. researchgate.net |

Design and Evaluation of Non-linear Optical (NLO) Materials

Organic materials with extended π-electron systems are of great interest for nonlinear optical (NLO) applications due to their potential for high NLO responses and rapid switching times. The design of molecules with specific electron donor and acceptor groups attached to a conjugated bridge is a common strategy to enhance NLO properties.

While direct studies on the NLO properties of this compound are not extensively reported, research on related naphthalene derivatives suggests potential in this area. For example, a Schiff base, 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol, was investigated for its NLO properties. epa.gov Quantum chemical calculations revealed that this molecule possesses a significant second-order hyperpolarizability (γ), which was found to be more than thirty times higher than that of urea, a standard NLO material. epa.gov This enhancement is attributed to the intramolecular charge transfer characteristics of the molecule. The study also highlighted that the NLO response is sensitive to the solvent environment, with less polar solvents leading to an enhanced effect. epa.gov

The general principles of NLO material design, which involve creating non-centrosymmetric structures with strong intramolecular charge transfer, suggest that derivatives of this compound could be engineered to exhibit significant NLO activity. The amino group acts as an electron donor and the carboxylic acid group as an electron acceptor, which are key features for second-order NLO materials.

| NLO Material Class | Key Features for NLO Activity | Potential of Naphthoic Acid Derivatives |

| Organic π-conjugated systems | High polarizability of π-electrons, non-centrosymmetric crystal packing. | The naphthalene core provides a large π-system. |

| Donor-π-Acceptor (D-π-A) molecules | Efficient intramolecular charge transfer. | The amino and carboxylic acid groups of this compound can serve as donor and acceptor moieties. |

| Schiff base derivatives | Tunable electronic properties and ease of synthesis. | A Schiff base from aminonaphthalene showed a second-order hyperpolarizability over 30 times that of urea. epa.gov |

Development of Photoresponsive Switches and Light Harvesting Systems

Photoresponsive molecules, or molecular switches, are compounds that can reversibly change their properties upon exposure to light of specific wavelengths. This behavior is being harnessed for applications in data storage, molecular electronics, and targeted drug delivery. Diarylethene and spiropyran derivatives are prominent classes of photochromic compounds.

Research has shown that incorporating a naphthol group into a diarylethene derivative can lead to a multiresponsive molecular switch. nih.gov In one instance, a diarylethene with a naphthol moiety, bridged through an imidazole (B134444) unit, exhibited photochromic behavior upon stimulation with UV/visible light, acid, or methylation. nih.gov This demonstrates the potential of naphthalene-containing structures in the design of sophisticated molecular switches.

In the realm of light-harvesting systems, which are crucial for artificial photosynthesis and solar energy conversion, supramolecular assemblies of chromophores are often employed. A supramolecular polymer based on a naphthalene-modified pyrene (B120774) derivative and cucurbit researchgate.neturil has been constructed. researchgate.net This system demonstrated aggregation-induced emission (AIE) and was utilized for artificial light-harvesting energy transfer and photocatalysis. researchgate.net While not directly involving this compound, this work highlights the utility of naphthalene derivatives in constructing functional light-harvesting assemblies.

| System | Function | Key Component |

| Diarylethene derivative | Multiresponsive molecular switch | Naphthol group. nih.gov |

| Supramolecular polymer | Artificial light-harvesting system | Naphthalene-modified pyrene derivative. researchgate.net |

| Azobenzene derivatives | Molecular switches | Photoisomerization of the N=N bond. mdpi.com |

| Spiropyran derivative | Acid-, photo-, and mechanochromic material | Spiropyran and rhodamine moieties. rsc.org |

Polymeric Materials and Coatings

The incorporation of this compound and its derivatives into polymer structures can impart unique functionalities, leading to materials with tailored optical, thermal, and biological properties.

Naphthoate-Modified Cellulose (B213188) Derivatives for Functional Applications

Cellulose, being an abundant and renewable biopolymer, is an attractive substrate for chemical modification to create functional materials. The esterification of cellulose with naphthoic acid has been shown to produce derivatives with interesting properties.

In one study, microcrystalline cellulose and cellulose nanofibers were modified with 1-naphthoic acid through an esterification reaction. fishersci.com The resulting cellulose naphthoate exhibited strong ultraviolet (UV) absorption at approximately 282 nm and displayed good fluorescence properties. fishersci.com This modification also altered the thermal properties of the cellulose, with the introduction of the naphthoate side chain leading to an observable glass-transition temperature around 160 °C. fishersci.com These fluorescent cellulose derivatives have potential applications in functional coatings, sensors, and packaging materials. fishersci.com

The modification of cellulose nanomaterials is a growing field, with the aim of creating high-performance, sustainable materials. rsc.orgchemicalbook.com The introduction of functionalities like those offered by naphthoic acid can enhance the properties of cellulose for applications in electronics, catalysis, and biomedical devices. rsc.orgacs.org

Synthesis and Characterization of Amphiphilic Polymers

Amphiphilic polymers, which contain both hydrophilic and hydrophobic segments, can self-assemble into various nanostructures in aqueous environments, making them useful for drug delivery, antimicrobial agents, and other biomedical applications.

Inspired by the facial amphiphilicity of antimicrobial peptides, researchers have synthesized amphiphilic polymers derived from naphthoic acid. nih.gov In this work, bicyclic naphthoic acid derivatives were attached to the side chains of poly(glycidyl methacrylate). By varying the number of cationic charges on the naphthoic acid moiety, the local facial amphiphilicity could be controlled. nih.gov These polymers were characterized by techniques such as ¹H NMR, FT-IR, and gel permeation chromatography (GPC). nih.gov

The resulting quaternary ammonium-charged polymers demonstrated potent antibacterial activity against a range of multi-drug resistant gram-negative pathogens. nih.gov This highlights the potential of using this compound as a scaffold for designing novel amphiphilic polymers with specific biological activities.

| Polymer Type | Monomer/Functional Group | Key Properties/Applications |

| Naphthoate-modified cellulose | 1-Naphthoic acid | Strong UV absorption, fluorescence, potential for functional coatings and sensors. fishersci.com |

| Amphiphilic naphthoic acid-derived polymers | Naphthoic acid derivatives | Facial amphiphilicity, potent antimicrobial activity against multi-drug resistant bacteria. nih.gov |

Catalysis and Inorganic Materials

The unique structural and electronic properties of this compound and its derivatives have prompted investigations into their utility in the fields of catalysis and materials science. The presence of both a carboxylic acid and an amino group on the naphthalene scaffold allows for the formation of stable complexes with a variety of metal ions, which can then serve as catalysts or as precursors for the synthesis of advanced inorganic materials.

Exploration of Metal-Naphthoate Complexes as Catalysts

Metal complexes incorporating naphthoic acid derivatives are of significant interest in catalysis due to the diverse reactivity and selectivity they can impart. The electronic and steric properties of the metal center, modulated by the naphthoate ligand, can be fine-tuned to facilitate a range of chemical transformations. aithor.com While specific research on the catalytic applications of 1-amino-4-methyl-2-naphthoate is not extensively documented, studies on related naphthoate complexes provide a strong indication of their potential.

For instance, new series of transition metal(II) complexes synthesized from 3-hydroxy-2-naphthoic acid and aminoguanidine (B1677879) have been reported. These complexes have demonstrated photocatalytic activity, efficiently degrading methyl orange dye under irradiation. tandfonline.com The study highlights the role of the metal-naphthoate framework in facilitating redox processes essential for catalysis.

Furthermore, iron complexes have been shown to catalyze the cleavage of 1,4-dihydroxy-2-naphthoate, mimicking the function of salicylate (B1505791) dioxygenase enzymes. acs.org This biomimetic approach underscores the potential of metal-naphthoate complexes to perform challenging chemical reactions. The catalytic decarboxylation of naphthenic acids, a class of compounds that includes naphthoic acid derivatives, has also been successfully achieved using solid acid catalysts like HZSM-5 zeolite, demonstrating up to 99% removal of these acids from crude oil. mdpi.com

The following table summarizes key findings on the catalytic applications of metal complexes with naphthoic acid derivatives.

| Catalyst System | Substrate | Application | Key Finding | Reference |

| Transition metal(II) complexes with 3-hydroxy-2-naphthoic acid and aminoguanidine | Methyl orange dye | Photocatalysis | Efficient degradation of the dye under irradiation. | tandfonline.com |

| Iron(II) complex with a tris(imidazolyl)phosphine ligand | 1,4-dihydroxy-2-naphthoate | Catalytic cleavage | Mimics the activity of salicylate dioxygenase. | acs.org |

| HZSM-5 zeolite | Naphthenic acids | Catalytic decarboxylation | Up to 99% removal of naphthenic acids from crude oil. | mdpi.com |

Utilization as Precursors for Nano Metal Oxide Formation

The synthesis of nano-sized metal oxides is a rapidly growing area of materials science, with applications ranging from electronics to catalysis and biomedicine. The properties of these nanomaterials are highly dependent on their size, shape, and crystallinity, which can be controlled by the choice of precursor and the synthesis method. Naphthoate complexes have emerged as promising single-source precursors for the formation of nano metal oxides.

A study on transition metal(II) complexes with 3-hydroxy-2-naphthoic acid and aminoguanidine demonstrated their use as precursors for the synthesis of nano metal oxides. tandfonline.com Upon thermal decomposition, these complexes yield the corresponding metal oxides, which were then utilized as efficient photocatalysts. This approach offers a straightforward route to producing catalytically active nanomaterials with controlled composition.

The general principle involves the thermal decomposition of a metal-organic precursor, where the organic ligand, in this case, the naphthoate derivative, is burned off, leaving behind the metal oxide in a nano-particulate form. youtube.com This method provides good control over the final product's morphology and properties. The use of plant-derived phenolic acids, a class of compounds related to naphthoic acids, has also been explored for the green synthesis of metallic and metal oxide nanoparticles, where the phenolic acid acts as both a reducing and stabilizing agent. nih.govnih.gov

The table below outlines the use of naphthoate-related compounds as precursors for nanomaterials.

| Precursor | Nanomaterial Formed | Synthesis Method | Application of Nanomaterial | Reference |

| Transition metal(II) complexes with 3-hydroxy-2-naphthoic acid and aminoguanidine | Nano metal oxides | Thermal decomposition | Photocatalysis | tandfonline.com |

| Plant-derived phenolic acids | Metallic and metal oxide nanoparticles | Green synthesis | Biomedical applications | nih.govnih.gov |

Development of Probes and Sensors for Chemical and Biological Systems

The inherent fluorescence and environmentally sensitive nature of the naphthalene scaffold make this compound and its derivatives attractive candidates for the development of molecular probes and sensors. These tools are invaluable for studying complex chemical and biological systems, offering high sensitivity and specificity.

Synthesis of Biological Probes for Receptor Studies

Biological probes are essential for understanding the structure, function, and localization of biomolecules such as proteins and receptors. The introduction of small, fluorescent molecules into biological systems can provide real-time information about molecular interactions and conformational changes. While specific examples utilizing this compound are not prevalent, the broader class of aminonaphthoic acid derivatives shows significant promise.

A noteworthy approach involves the genetic incorporation of a fluorescent amino acid, 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), into proteins. nih.gov This unnatural amino acid, a derivative of aminonaphthalene, serves as a small, environmentally sensitive fluorescent probe. Its site-specific incorporation into proteins allows for the direct probing of local structural changes, such as those induced by ligand binding to a receptor. This method provides a powerful tool for studying protein-protein interactions and receptor dynamics without the need for larger, potentially disruptive fluorescent protein tags. nih.gov

The development of such probes is crucial for advancing our understanding of cellular processes at the molecular level. The unique photophysical properties of the naphthalene core, combined with the chemical handles provided by the amino and carboxylic acid groups, make aminonaphthoic acids versatile platforms for the design of novel biological probes.

Engineering Fluorescent Sensors for Biomolecule Detection

Fluorescent sensors are designed to report the presence or concentration of specific analytes through a change in their fluorescence properties. The naphthalene moiety is a common component in the design of such sensors due to its high quantum yield and sensitivity to the local environment.

Naphthoic acid derivatives have been successfully employed as fluorescent probes for the detection of advanced glycation end-products (AGEs), which are implicated in various diseases. nih.gov A study described the synthesis of naphthoic acid derivatives that enable the rapid and simple detection of AGE breakers through a fluorescence-based assay. This demonstrates the utility of the naphthoic acid scaffold in developing high-throughput screening methods for drug discovery. nih.gov

Furthermore, fluorescent systems based on naphthalene derivatives have been developed for the detection of metal ions. For example, a fluorescent probe based on a naphthalene derivative has been shown to selectively bind to Al³⁺ ions, resulting in a significant enhancement of its fluorescence intensity. nih.gov This principle can be extended to the detection of other biologically relevant ions and small molecules. The design of these sensors often involves coupling the naphthalene fluorophore to a specific recognition element that binds the target analyte, leading to a measurable change in the fluorescence signal.

The table below summarizes examples of fluorescent sensors based on naphthoic acid and naphthalene derivatives.

| Sensor Type | Target Analyte | Principle of Detection | Key Finding | Reference |

| Fluorescent probe | Advanced glycation end-products (AGEs) | Screening of AGE breakers | Enables rapid, high-throughput screening. | nih.gov |

| Fluorescent sensor | Al³⁺ ions | Fluorescence enhancement upon ion binding | High selectivity for Al³⁺ in the presence of other metal ions. | nih.gov |

| Fluorescent amino acid | Protein conformation | Environmentally sensitive fluorescence | Allows for direct probing of local structural changes in proteins. | nih.gov |

Green Chemistry Approaches in 1 Amino 4 Methyl 2 Naphthoic Acid Synthesis

Development of Solvent-Free Reaction Methodologies (e.g., Grindstone Chemistry)

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free reaction conditions, often achieved through mechanochemistry, offer a compelling alternative.

Grindstone chemistry, a technique involving the grinding of solid reactants together in a mortar and pestle, has emerged as an energy-efficient and environmentally benign method for organic synthesis. ijcmas.com This approach avoids the need for solvents, often leads to shorter reaction times, and can result in higher yields with simpler work-up procedures. ijcmas.comchowgules.ac.in

While a direct grindstone synthesis of 1-Amino-4-methyl-2-naphthoic acid has not been reported, the synthesis of structurally similar 1-aminoalkyl-2-naphthols via a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amine demonstrates the feasibility of this method. ijcmas.comorientjchem.org This solvent-free approach, sometimes catalyzed by a mild acid, proceeds efficiently at room temperature. ijcmas.comrsc.org The successful application of mechanochemistry to synthesize other acid-containing structures, such as metal-organic frameworks from isonicotinic acid, further supports its potential for the synthesis of naphthoic acid derivatives. rsc.org

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Naphthol Derivatives

| Feature | Grindstone Chemistry (Solvent-Free) | Conventional Solvent-Based Method |

| Solvent | None required | Organic solvents (e.g., ethanol, toluene) |

| Temperature | Room Temperature | Elevated temperatures (reflux) |

| Reaction Time | Minutes (e.g., 10-15 min) orientjchem.org | Hours |

| Energy Input | Low (manual or mechanical grinding) | High (heating/refluxing) |

| Work-up | Simple wash with water/recrystallization orientjchem.org | Often requires extraction and solvent removal |

| Waste | Minimal | Significant solvent waste |

This methodology could foreseeably be adapted for the synthesis of this compound, potentially through a multicomponent reaction involving appropriate precursors, thereby significantly reducing the environmental footprint of the process.

Application of Environmentally Benign Catalysts (e.g., Laccases, Acid Catalysts)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and lower energy consumption while minimizing waste. The use of environmentally benign catalysts, such as enzymes and non-toxic acids, is particularly attractive.

Laccases , a class of multi-copper oxidase enzymes, are powerful biocatalysts that use atmospheric oxygen as a non-toxic oxidant, producing only water as a byproduct. nih.govresearchgate.net They have been successfully used in the one-pot synthesis of aminonaphthoquinones by catalyzing the amination of 1,4-naphthohydroquinones under mild pH and temperature conditions. nih.govsigmaaldrich.com This enzymatic approach presents a green alternative to traditional chemical methods for introducing an amino group onto a naphthalene (B1677914) ring system.

Acid catalysts also play a significant role. While strong mineral acids are effective, their corrosive nature and the waste generated from neutralization limit their green credentials. Research has focused on milder and more sustainable alternatives.

Lewis acids have been employed for the synthesis of 1-naphthoic acid from naphthalene and carbon dioxide, a process that utilizes a greenhouse gas as a feedstock. google.com

Biodegradable organocatalysts , such as tannic acid, have proven effective in catalyzing the synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions. orientjchem.orgarabjchem.org These natural polyphenols are cheap, readily available, and environmentally friendly.

Table 2: Examples of Benign Catalysts in Naphthalene Derivative Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |

| Biocatalyst | Laccase (Novozym 51003) | Amination of naphthohydroquinone nih.gov | Mild conditions, uses O2 as oxidant, water is the only byproduct. |

| Lewis Acid | Aluminum chloride (AlCl₃) | Carboxylation of naphthalene with CO₂ google.com | High atom economy, utilizes a greenhouse gas. |

| Organocatalyst | Tannic Acid | Synthesis of amidoalkyl naphthols arabjchem.org | Biodegradable, inexpensive, effective under solvent-free conditions. |

The application of these catalytic systems could lead to a greener synthesis of this compound, either by enzymatic amination of a suitable precursor or through an acid-catalyzed carboxylation or condensation step.

Principles of Atom Economy and Waste Minimization in Naphthoic Acid Synthesis

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov A reaction with 100% atom economy generates no waste byproducts.

Traditional synthetic routes to naphthoic acids often suffer from poor atom economy. For instance, the oxidation of a methylnaphthalene requires stoichiometric oxidants and can involve heavy metal catalysts, generating significant chemical waste. google.com Similarly, syntheses involving Grignard reagents produce stoichiometric magnesium salt waste. orgsyn.org

A greener alternative with exceptional atom economy is the direct carboxylation of naphthalene using carbon dioxide. google.com A patented method describes the synthesis of 1-naphthoic acid by reacting naphthalene with CO₂ in the presence of a Lewis acid catalyst. This reaction, in theory, has an atom economy of 100% as all atoms from both reactants are incorporated into the final product. google.com

Reaction: C₁₀H₈ (Naphthalene) + CO₂ → C₁₁H₈O₂ (Naphthoic Acid)

Table 3: Atom Economy Comparison for 1-Naphthoic Acid Synthesis

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy |

| Grignard Reaction | C₁₀H₇Br, Mg, CO₂, H₃O⁺ | C₁₁H₈O₂ | MgBr(OH), etc. | < 50% |

| Oxidation of 1-methylnaphthalene | C₁₁H₁₀, [O] (e.g., KMnO₄) | C₁₁H₈O₂ | MnO₂, KOH, H₂O | < 30% |

| Direct Carboxylation | C₁₀H₈, CO₂ | C₁₁H₈O₂ | None (in theory) | 100% google.com |

Applying this principle to the synthesis of this compound would involve designing a pathway where addition and rearrangement reactions are favored over substitutions and eliminations, which inherently generate waste. rsc.org Minimizing waste not only prevents pollution but also reduces the costs associated with waste treatment and disposal. rsc.org

Design of Energy-Efficient Synthetic Pathways

Reducing energy consumption is another key aspect of green chemistry. nih.gov Energy-efficient pathways often involve conducting reactions at ambient temperature and pressure, which minimizes the energy required for heating, cooling, and pressurization.

Several of the aforementioned green techniques contribute directly to energy efficiency:

Grindstone Chemistry : As a mechanochemical method often performed at room temperature, it eliminates the need for heating solvents to reflux, representing a significant energy saving. ijcmas.com

Catalysis : By lowering the activation energy of a reaction, catalysts can enable processes to occur at lower temperatures, thereby reducing energy demands. The use of highly active catalysts is paramount in designing energy-efficient syntheses.

A hypothetical energy-efficient synthesis of this compound would prioritize room-temperature, catalyst-driven reactions and solvent-free conditions over energy-intensive classical procedures that require prolonged heating.

Integration of Renewable Resources and Sustainable Feedstocks

The final principle of green chemistry relevant here is the use of renewable rather than depleting feedstocks. nih.gov The chemical industry has traditionally relied on petrochemicals derived from crude oil. A shift towards biomass and other renewable resources is essential for long-term sustainability. mckinsey.comabiosus.org

For the synthesis of this compound, two key opportunities for integrating renewable feedstocks exist:

Carbon Dioxide as a C1 Feedstock : As highlighted previously, the direct carboxylation of a naphthalene derivative uses carbon dioxide, a waste product and greenhouse gas, as the source for the carboxylic acid group. google.com This represents a form of carbon capture and utilization (CCU), turning a liability into a valuable chemical input.

Renewable Naphthalene : The naphthalene core itself is traditionally derived from fossil fuels. However, technologies are emerging to produce renewable naphtha from sustainable feedstocks like used cooking oils, animal fats, and biomass. topsoe.comhoneywell.com This bionaphtha can be processed to yield key aromatic platform chemicals, including naphthalene, providing a potential pathway to a fully bio-based synthesis. The use of such biomass-derived starting materials would drastically reduce the carbon footprint of the final product. nih.gov

By combining a bio-derived naphthalene precursor with CO₂ as the carboxylating agent, a synthetic route to this compound could be developed that aligns closely with the principles of a sustainable, circular economy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-4-methyl-2-naphthoic acid in laboratory settings?

- Methodological Answer : A common approach for synthesizing amino-substituted naphthoic acids involves ammonolysis under pressure . For example, 3-Amino-2-naphthoic acid is synthesized by heating 3-hydroxy-2-naphthoic acid with ammonia and catalysts like zinc chloride or aluminum chloride . Adapting this method, this compound could be synthesized by substituting the starting material with a methyl-containing precursor. Key parameters include temperature control (260–280°C for analogous reactions), catalyst selection, and purification via recrystallization.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm amino (-NH₂) and methyl (-CH₃) group positions. Compare with spectral databases (e.g., PubChem or ChemIDplus) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Thermo Scientific reports HPLC as a standard method for related naphthoic acids .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 210°C for 3-Amino-2-naphthoic acid ).

Advanced Research Questions

Q. How do substituent positions (amino and methyl) affect the reactivity of this compound compared to other derivatives?

- Methodological Answer : Substituents influence electronic and steric properties. For example:

- Electron-Donating Effects : The amino group (-NH₂) activates the aromatic ring toward electrophilic substitution, while the methyl group (-CH₃) may enhance steric hindrance. Compare with 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, where chlorine increases reactivity in substitution reactions .

- Experimental Design : Conduct comparative studies using halogenation or nitration reactions. Monitor reaction rates and by-products via LC-MS to quantify substituent effects.

Q. How can researchers resolve contradictions in reported synthetic yields under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary catalysts (e.g., ZnCl₂ vs. AlCl₃), ammonia concentration, and reaction time .

- By-Product Analysis : Use GC-MS or NMR to identify impurities (e.g., β-naphthol or β-naphthylamine, common in analogous syntheses ).

- Optimization : Prioritize catalysts that minimize side reactions. For example, zinc oxide/ammonium chloride mixtures reduce contamination in related naphthoic acid syntheses .

Q. What strategies are effective for improving the aqueous solubility of this compound in biological assays?

- Methodological Answer :

- pH Adjustment : Protonate the amino group (pKa ~4–5) to enhance solubility in acidic buffers.

- Co-Solvents : Use DMSO or ethanol (10–20% v/v) while ensuring compatibility with assay conditions .

- Derivatization : Convert the carboxylic acid group to a sodium salt (e.g., 4-Amino-1-naphthalenesulfonic acid sodium salt ).

Comparative and Mechanistic Questions

Q. How does the methyl group in this compound influence its spectroscopic properties compared to unmethylated analogs?

- Methodological Answer :

- IR Spectroscopy : The methyl group shows characteristic C-H stretching (~2850–2960 cm⁻¹) and bending (1375–1465 cm⁻¹) bands. Compare with 6-Hydroxy-2-naphthoic acid, where hydroxyl groups dominate the spectrum .

- ¹³C NMR : The methyl carbon resonates at ~20–25 ppm, distinct from aromatic carbons (110–150 ppm) .

Q. What are the thermal stability considerations for this compound during prolonged storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.